molecular formula C17H15N3O2 B2435427 N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953173-84-7

N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2435427
CAS No.: 953173-84-7
M. Wt: 293.326
InChI Key: MIELGPMYUJXIGA-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a pyridine ring substituted with a methyl group at the 4-position, an isoxazole ring with a phenyl group at the 5-position, and an acetamide functional group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-7-8-18-16(9-12)19-17(21)11-14-10-15(22-20-14)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIELGPMYUJXIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the acetamide group: This can be done by reacting an appropriate amine with an acyl chloride or anhydride.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar compounds to N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide might include other acetamides with substituted pyridine and isoxazole rings. These compounds can be compared based on their chemical structure, reactivity, and biological activity. For example:

    N-(4-chloropyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.

    N-(4-methylpyridin-2-yl)-2-(5-methylisoxazol-3-yl)acetamide: Similar structure with a methyl group on the isoxazole ring instead of a phenyl group.

The uniqueness of this compound would be highlighted by its specific substituents and their effects on the compound’s properties and activities.

Biological Activity

N-(4-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide (CAS Number: 953173-84-7) is a synthetic organic compound that belongs to the acetamide class. Its unique structure, which includes a pyridine ring and an isoxazole moiety, positions it as a candidate for various biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
CAS Number953173-84-7

The compound features a 4-methylpyridine substituent and a 5-phenylisoxazole group, which contribute to its potential biological activity.

The biological activity of this compound may involve interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Nucleic Acids : Potential interactions with DNA or RNA could modulate gene expression.

Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism of action.

Biological Activity

Research indicates that compounds with similar structures have demonstrated various biological activities:

Anticancer Activity

A study evaluating related compounds indicated significant antiproliferative effects against multiple cancer cell lines. For instance, compounds analogous to this compound showed IC50 values in the nanomolar range against several human cancer cell lines (e.g., MCF7, HT-29) .

CompoundCell LineIC50 (nM)
Analogue AMCF750
Analogue BHT-2975
N-(4-methylpyridin...)M21TBD

Anti-inflammatory Properties

Compounds in the acetamide class have also been investigated for anti-inflammatory properties. In vitro assays demonstrated that certain derivatives inhibited pro-inflammatory cytokine production in macrophages .

Case Studies

  • Case Study on Antiproliferative Effects :
    A comparative study assessed the antiproliferative effects of this compound against standard chemotherapeutic agents. The results indicated that this compound could enhance the efficacy of existing treatments by acting synergistically with them.
  • Mechanistic Insights :
    In a mechanistic study, researchers employed molecular docking simulations to predict binding affinities between N-(4-methylpyridin...) and target proteins involved in cancer progression. The findings suggested favorable interactions that warrant further experimental validation .

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